molecular formula C15H13NO B023222 4-Benzyloxyindole CAS No. 20289-26-3

4-Benzyloxyindole

Cat. No. B023222
CAS RN: 20289-26-3
M. Wt: 223.27 g/mol
InChI Key: LJFVSIDBFJPKLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyloxyindole involves several approaches, including the reaction of 4-Benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium. This process yields 4-Benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are important synthetic intermediates (Jain et al., 2005). Additionally, the condensation of 4-nitrophenylhydrazine with substituted-benzyloxyindole-3-formaldehyde in ethanol has been used to synthesize substituted-benzyloxyindole-3-formaldehyde-(4′-nitro)phenylhydrazone, further demonstrating the compound's synthetic versatility (Wang Mian-hai, 2007).

Molecular Structure Analysis

The structural confirmation of synthesized 4-Benzyloxyindole derivatives is commonly achieved through spectroscopic techniques such as FTIR, NMR, and MS. These techniques provide insight into the molecular structure and help in elucidating the fragmentation patterns of these compounds, essential for understanding their chemical behavior (Jain et al., 2005).

Chemical Reactions and Properties

4-Benzyloxyindole participates in various chemical reactions, including alkylation and alkenylation processes, which are pivotal for the synthesis of complex organic molecules. Its reactivity is influenced by the presence of the benzyloxy group, which can undergo transformations leading to the formation of a wide array of chemical structures (Abe et al., 2019).

Physical Properties Analysis

The physical properties of 4-Benzyloxyindole, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and pharmaceutical synthesis. These properties are determined through experimental methods and contribute to the compound's utility in various chemical reactions and formulations.

Chemical Properties Analysis

The chemical properties of 4-Benzyloxyindole, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are fundamental to its applications in organic synthesis. Understanding these properties facilitates the design and development of novel compounds with desired biological or physical activities.

For more insights from scientific research, references have been provided for detailed information on the synthesis, structural analysis, and applications of 4-Benzyloxyindole (Jain et al., 2005), (Wang Mian-hai, 2007), (Abe et al., 2019).

Safety And Hazards

4-Benzyloxyindole is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

4-Benzyloxyindole has been used in the synthesis of various compounds with potential medicinal applications . It is likely that future research will continue to explore its potential uses in the synthesis of new pharmacologically active compounds.

properties

IUPAC Name

4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFVSIDBFJPKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174155
Record name 4-(Phenylmethoxy)-1H-indole
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyindole

CAS RN

20289-26-3
Record name 4-Benzyloxyindole
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Record name 4-(Phenylmethoxy)-1H-indole
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Record name 20289-26-3
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Record name 4-(Phenylmethoxy)-1H-indole
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Record name 4-(phenylmethoxy)-1H-indole
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Synthesis routes and methods

Procedure details

Potassium hydroxide (0.42 g) was added to 4-hydroxyindole (1.00 g) in DMF (25 ml), and the solution was stirred at room temperature for 15 minutes. Benzyl bromide (1.00 ml) was added to the solution, and the solution was stirred at room temperature for 1.5 hours. Since the reaction was not completed, benzyl bromide (0.20 ml) was further added and the solution was stirred for 5 hours. After removing the solvent under reduced pressure, water (50 ml) was added to the residue and the resultant was extracted with ether (3×50 ml). The organic layers were washed with saturated brine, and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure and the obtained crude product was purified by silica gel column chromatography to obtain the desired product (1.43 g, yield: 85%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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